2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride

Lipophilicity PROTAC linker Permeability

2-(2-(Cyclopentyloxy)ethane-1-sulfonyl chloride (CAS 1343694-31-4) is a heterobifunctional linker reagent combining a terminal sulfonyl chloride electrophile with a cyclopentyl-capped ethylene glycol ether spacer. With a molecular formula of C₉H₁₇ClO₄S and a molecular weight of 256.75 g/mol, this compound serves as a reactive intermediate for introducing sulfonamide or sulfonate ester linkages into small molecules and biomolecular constructs.

Molecular Formula C9H17ClO4S
Molecular Weight 256.75 g/mol
Cat. No. B13633793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride
Molecular FormulaC9H17ClO4S
Molecular Weight256.75 g/mol
Structural Identifiers
SMILESC1CCC(C1)OCCOCCS(=O)(=O)Cl
InChIInChI=1S/C9H17ClO4S/c10-15(11,12)8-7-13-5-6-14-9-3-1-2-4-9/h9H,1-8H2
InChIKeyWALPFWALVVOHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride: A Specialized Sulfonyl Chloride for Targeted Conjugation


2-(2-(Cyclopentyloxy)ethane-1-sulfonyl chloride (CAS 1343694-31-4) is a heterobifunctional linker reagent combining a terminal sulfonyl chloride electrophile with a cyclopentyl-capped ethylene glycol ether spacer [1]. With a molecular formula of C₉H₁₇ClO₄S and a molecular weight of 256.75 g/mol, this compound serves as a reactive intermediate for introducing sulfonamide or sulfonate ester linkages into small molecules and biomolecular constructs [2]. The cyclopentyloxy terminus imparts a distinct steric and lipophilic profile compared to linear alkyl ether analogs, making it a candidate of choice in PROTAC linker optimization and selective sulfonylation workflows where precise spatial and physicochemical tuning is required .

PROTAC linker optimization with sterically distinct cyclopentyl cap
Selective sulfonylation for bioconjugation requiring spatial tuning
Heterobifunctional design for targeted small-molecule constructs

Why Generic Sulfonyl Chloride Linkers Cannot Replace 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride


In PROTAC design and fragment-based drug discovery, linker composition directly governs ternary complex stability, cellular permeability, and pharmacokinetic profiles. Simply interchanging sulfonyl chloride reagents with different ether capping groups—such as a linear n-pentyloxy or a branched sec-butoxy analog—introduces uncontrolled changes in lipophilicity (ΔXLogP3 > 1 unit), molecular shape, and boiling point, which can alter reaction selectivity during bioconjugation and compromise downstream biological outcomes [1][2]. The cyclopentyl ring provides a conformationally constrained, moderately lipophilic capping group that is sterically distinct from both linear alkyl chains and smaller cyclic ethers, filling a unique design space that generic alternatives cannot replicate.

Linear alkyl ethers May shift predicted lipophilicity by >1 log unit, altering cellular permeability and reaction selectivity.
Smaller cyclic ethers Lack the conformational constraint of cyclopentyl, potentially changing ternary complex stability.

Head-to-Head Quantitative Differentiation of 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride


Computed Lipophilicity (XLogP3-AA) Versus Short-Chain PEG Ether Analog

The cyclopentyl-capped linker 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride exhibits a computed XLogP3-AA value of 1.4 [1]. In contrast, the shorter methoxyethoxy analog 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (CAS 1342017-76-8) has a computed XLogP3-AA of -0.1 [2]. This ~1.5 log unit increase in predicted lipophilicity directly impacts the expected membrane permeability of PROTAC constructs built with this linker.

Computed XLogP3 vs PEG Ether
Cross-study comparable
Δ = +1.5 log units
-0.1
1.4
Supports intracellular target permeability design considerations.
Predicted neutral species XLogP3; experimental validation recommended.
Lipophilicity PROTAC linker Permeability

Predicted Density and Boiling Point Versus Linear n-Pentyloxy Analog

2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride has a predicted density of 1.26 g/cm³ and boiling point of 338.6 °C . Its direct linear-chain analog, 2-(2-(Pentyloxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1344046-94-1), displays a lower predicted density of 1.164 g/cm³ and a lower boiling point of 318.7 °C . The cyclopentyloxy derivative is approximately 8.4% denser and boils roughly 20 °C higher under predicted conditions.

Predicted Density & BP vs n-Pentyloxy
Cross-study comparable
Density +8.3%, BP +20 °C
1.164
1.26
Lower volatility may reduce evaporative loss in prolonged syntheses.
Predicted values, no experimental validation reported.
Physicochemical properties Reaction engineering Purification

Molecular Weight Differentiation from One-Carbon-Homologated Analog

The target compound (CAS 1343694-31-4) has a molecular weight of 256.75 g/mol . The one-carbon-homologated analog 2-(2-(Cyclopentylmethoxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1515751-31-1) has a molecular weight of 270.77 g/mol, representing a 14 Da increase due to the additional methylene spacer . This 5.5% increase in mass translates to a measurable difference in total PROTAC molecular weight, which is a critical parameter for maintaining oral bioavailability ceilings (typically <700 Da for Rule-of-Five compliance).

MW vs Cyclopentylmethoxy homolog
Cross-study comparable
Δ = +14 Da (+5.5%)
256.75
270.77
Lighter scaffold preserves design margin for oral bioavailability limits.
Product spec sheets; one-carbon difference impacts degrader MW ceiling.
Linker design Molecular weight optimization PROTAC

Supplier-Qualified Purity Benchmarking Against Branched Alkyl Ether Analog

Multiple suppliers list 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride at 98% purity . The branched sec-butoxy analog (CAS 1340396-64-6) is also listed at 98% purity by a single supplier , indicating comparable minimum specification. However, the cyclopentyloxy variant benefits from multi-vendor sourcing, which provides procurement redundancy and competitive pricing pressure absent for the less commonly stocked sec-butoxy variant.

Supplier Purity & Sourcing
Cross-study comparable
≥98% purity, 3+ vendors
1 vendor
3+ vendors
Multi-source availability supports procurement resilience and competitive pricing.
Supplier CoA data; actual batch purity may vary.
Purity specification Quality assurance Procurement

Optimal Application Scenarios for 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride Based on Quantitative Evidence


PROTAC Linker Design Requiring Moderate Lipophilicity for Intracellular Target Engagement

When designing PROTACs for cytosolic or nuclear protein targets that require passive membrane permeation, the cyclopentyloxy linker delivers a computed XLogP3 of 1.4—roughly 1.5 log units higher than the methoxyethoxy analog [1]. This intermediate lipophilicity places the final PROTAC in a favorable permeability window without risking excessive hydrophobicity-driven aggregation. Procurement teams should select this linker specifically when the alternative short-chain PEG-sulfonyl chlorides are predicted to yield excessively polar degraders with poor cell penetration.

Multi-Step Synthetic Campaigns Requiring Low Volatility for High-Temperature Processing

The predicted boiling point of 338.6 °C for 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is approximately 20 °C higher than that of its linear n-pentyloxy analog (318.7 °C) . This reduced volatility is advantageous in multi-step reactions requiring prolonged heating or in post-reaction concentration steps under reduced pressure, where lower-boiling linkers may be partially lost, reducing yield reproducibility. Process chemists should specify the cyclopentyloxy variant when thermal robustness is a priority.

Low-Molecular-Weight Heterobifunctional Degrader Scaffolds Under Strict MW Constraints

Every Dalton matters in oral PROTAC design. At 256.75 g/mol, the cyclopentyloxy linker is 14 Da lighter than its cyclopentylmethoxy homolog (270.77 g/mol) . For programs targeting proteins with ligands that already push the combined MW near 700 Da, this 5.5% weight savings can be the difference between a Rule-of-Five compliant lead and a non-compliant one. Medicinal chemistry teams should preferentially procure this shorter linker when designing compact bifunctional molecules.

Supply Chain Diversification for Scale-Up from Discovery to Preclinical Quantities

Unlike the structurally similar sec-butoxy analog, which is listed by only a single vendor, 2-(2-(Cyclopentyloxy)ethoxy)ethane-1-sulfonyl chloride is available from at least three reputable suppliers (CymitQuimica/Fluorochem, Chemsrc, Enamine) at purities up to 98% [2]. This multi-vendor landscape mitigates single-point-of-failure risk during scale-up. Procurement officers can leverage competitive quoting while maintaining quality specifications, a practical advantage that directly impacts project timelines.

Application
Selection Property
Validation Focus
Intracellular PROTAC linker design
Moderate predicted lipophilicity for passive permeability
Cell penetration and ternary complex assessment
Multi-step synthetic campaigns with heating or vacuum steps
Higher predicted boiling point versus linear-chain analogs
Yield reproducibility under process-relevant thermal conditions
Low-MW degrader scaffolds near Rule-of-Five limits
Lower molecular weight than one-carbon-homologated analog
Oral bioavailability ceiling and compliance profiling
Scale-up from discovery to preclinical quantities
Multi-vendor availability at ≥98% purity
Supply chain resilience and competitive sourcing
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